REACTION_CXSMILES
|
O.O.[C:3]1([CH:11]=[C:9]([OH:10])[CH:8]=[C:6]([OH:7])[CH:5]=1)[OH:4].[CH2:12]([CH:19]([C:25]([CH3:27])=O)[C:20](OCC)=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C(O)C>[CH2:12]([C:19]1[C:20](=[O:21])[O:4][C:3]2[CH:11]=[C:9]([OH:10])[CH:8]=[C:6]([OH:7])[C:5]=2[C:25]=1[CH3:27])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2|
|
Name
|
phloroglucinol dihydrate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O.O.C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at that temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The yellow solution was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with water
|
Type
|
FILTRATION
|
Details
|
the solids filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness from toluene
|
Type
|
CUSTOM
|
Details
|
triturated with petroleum ether (bp. 40-60° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C=1C(OC2=C(C1C)C(=CC(=C2)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |